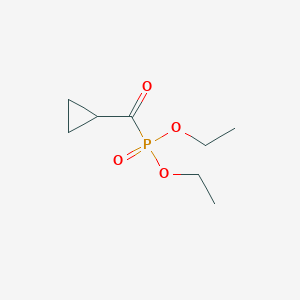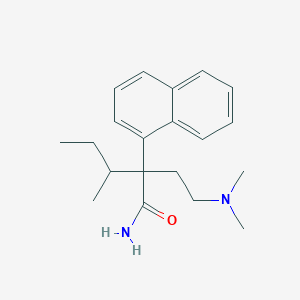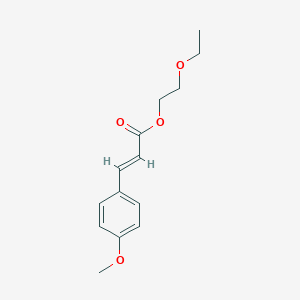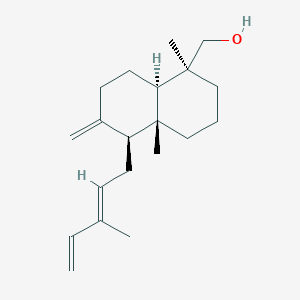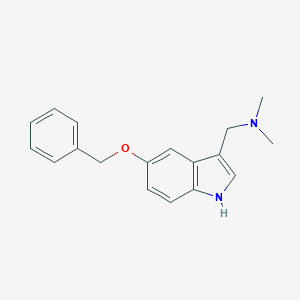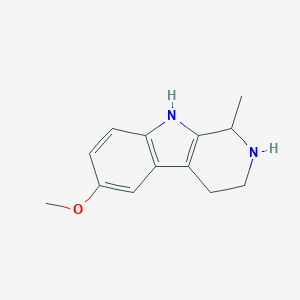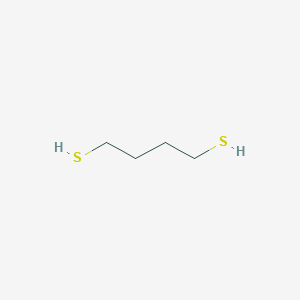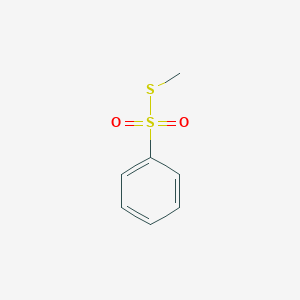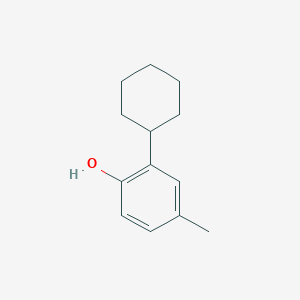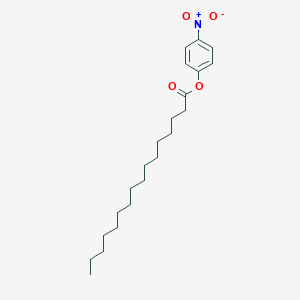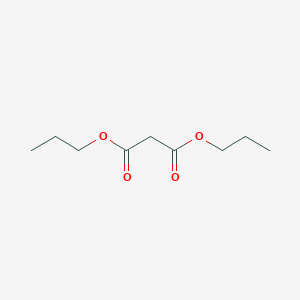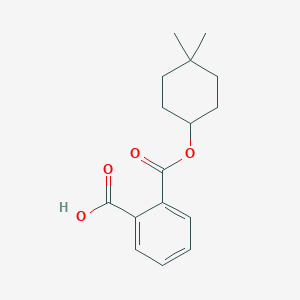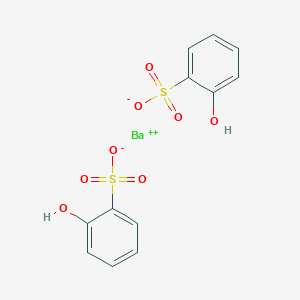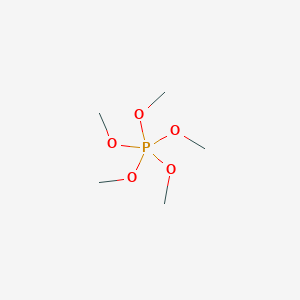
Pentamethoxyphosphorane
Übersicht
Beschreibung
Pentamethoxyphosphorane is an organophosphorus compound with the molecular formula C5H15O5P It is characterized by the presence of five methoxy groups attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentamethoxyphosphorane can be synthesized through the reaction of phosphorus pentachloride with methanol. The reaction typically proceeds as follows: [ \text{PCl}_5 + 5 \text{CH}_3\text{OH} \rightarrow \text{P(OCH}_3)_5 + 5 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of phosphorus pentachloride to this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves large-scale reactions similar to the laboratory methods, with additional steps for purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Pentamethoxyphosphorane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The methoxy groups can be substituted by other nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under mild to moderate conditions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentamethoxyphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which pentamethoxyphosphorane exerts its effects involves the interaction of its phosphorus center with various molecular targets. The methoxy groups can be displaced by nucleophiles, leading to the formation of new compounds with different properties. The pathways involved in these reactions are typically nucleophilic substitution and oxidation-reduction processes.
Vergleich Mit ähnlichen Verbindungen
Trimethoxyphosphine: Contains three methoxy groups attached to phosphorus.
Tetramethoxyphosphonium: Contains four methoxy groups attached to phosphorus.
Hexamethoxyphosphorane: Contains six methoxy groups attached to phosphorus.
Uniqueness: Pentamethoxyphosphorane is unique due to its specific number of methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
pentamethoxy-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15O5P/c1-6-11(7-2,8-3,9-4)10-5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKFHBSHEPXQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391391 | |
| Record name | PENTAMETHOXYPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1455-07-8 | |
| Record name | PENTAMETHOXYPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


